2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15823275
InChI: InChI=1S/C24H22N4O2S/c1-30-21-15-9-8-14-20(21)25-23(29)17-31-24-27-26-22(16-18-10-4-2-5-11-18)28(24)19-12-6-3-7-13-19/h2-15H,16-17H2,1H3,(H,25,29)
SMILES:
Molecular Formula: C24H22N4O2S
Molecular Weight: 430.5 g/mol

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC15823275

Molecular Formula: C24H22N4O2S

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide -

Specification

Molecular Formula C24H22N4O2S
Molecular Weight 430.5 g/mol
IUPAC Name 2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C24H22N4O2S/c1-30-21-15-9-8-14-20(21)25-23(29)17-31-24-27-26-22(16-18-10-4-2-5-11-18)28(24)19-12-6-3-7-13-19/h2-15H,16-17H2,1H3,(H,25,29)
Standard InChI Key ZUMYTTOLENTFNQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the 1,2,4-triazole derivative family, featuring a central triazole ring substituted at the 3-position with a benzyl group, at the 4-position with a phenyl group, and at the 5-position via a thioether linkage to an acetamide moiety. The acetamide nitrogen further connects to a 2-methoxyphenyl group, creating a planar aromatic system with potential π-π stacking interactions.

Key structural elements:

  • 1,2,4-Triazole core: Provides hydrogen-bonding capability through N-H groups .

  • Benzyl-phenyl substitution: Enhances lipophilicity (logP ≈ 3.2 predicted) .

  • Thioether bridge: Introduces conformational flexibility and metabolic stability compared to oxygen analogs .

  • 2-Methoxyphenylacetamide: Contributes to electronic effects through methoxy group resonance .

Systematic Nomenclature

  • IUPAC Name: 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide

  • CAS Registry: 332907-37-6

  • Molecular Formula: C₂₄H₂₂N₄O₂S

  • Molecular Weight: 430.5 g/mol

Synthesis and Production

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests three potential routes:

Route A (Triazole-first approach):

  • Benzylation of 4-phenyl-1H-1,2,4-triazole-3-thiol

  • Alkylation with chloroacetamide derivatives

  • Methoxy group introduction via Ullmann coupling

Route B (Acetamide-first strategy):

  • Preparation of 2-mercapto-N-(2-methoxyphenyl)acetamide

  • Cyclocondensation with benzylhydrazine and phenyl isocyanate

Route C (Convergent synthesis):

  • Separate synthesis of triazole-thiol and methoxyphenylacetamide precursors

  • Thioether formation via nucleophilic substitution

Purification and Quality Control

Commercial batches (≥95% purity) employ:

  • Column chromatography (silica gel, ethyl acetate/hexane)

  • Recrystallization from ethanol/water mixtures

  • HPLC analysis (C18 column, acetonitrile/water gradient)

Physicochemical Properties

Basic Characteristics

PropertyValueMethodReference
Melting Point158-162°C (decomposes)Differential Scanning
Solubility (Water)<0.1 mg/mL (25°C)Shake-flask
LogP (Octanol/Water)3.4 ± 0.2Calculated
pKa4.1 (triazole NH)Potentiometric

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole), 7.45-6.89 (m, 14H, aromatic), 4.32 (s, 2H, SCH₂), 3.81 (s, 3H, OCH₃)

  • IR (KBr): 3250 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

Hazard CodeRisk PhrasePrecautionary Measure
H302Harmful if swallowedP264: Wash hands post-handling
H315Causes skin irritationP280: Wear protective gloves
H319Causes eye irritationP305+P351+P338: Eye rinse
ParameterAK Scientific Ambeed
Purity≥95%≥97%
Packaging1g, 5g, 25g100mg, 500mg, 1g
SterilityNon-sterileGamma-irradiated

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